molecular formula C9H16ClNO2 B2985230 Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride CAS No. 2418595-57-8

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride

Cat. No. B2985230
M. Wt: 205.68
InChI Key: MXLFPUHRECDFQV-LEUCUCNGSA-N
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Description

“Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1808249-67-3 . It has a molecular weight of 205.68 . This compound is a solid under normal conditions .


Synthesis Analysis

The synthesis of similar compounds, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylate and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been performed . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has also been reported .


Physical And Chemical Properties Analysis

“Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride” is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Conformationally Restricted Amino Acid Synthesis

Research has developed novel synthetic approaches to produce non-natural, conformationally rigid spiro-linked amino acids. These compounds, including derivatives of glutamic acid and lysine, are synthesized from precursors like 3-methylidenecyclobutanecarbonitrile. The process involves [1+2]-cycloaddition, chemoselective reduction, and ester moiety hydrolysis, highlighting the potential of these amino acids in probing the topology of various receptors due to their rigid spirocyclic scaffold (Yashin et al., 2019).

Modulation of GABAergic Cascades

Another study focused on synthesizing spiro[2.3]hexane amino acids as conformationally rigid analogs of γ-aminobutyric acid (GABA). These new compounds serve as promising modulators for GABAergic cascades in the human central nervous system. The synthesis involved catalytic [1+2] cycloaddition and a modified Curtius reaction, indicating their potential in neuroscientific research and therapeutic applications (Yashin et al., 2017).

Asymmetric Synthesis in Aqueous Solution

The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions demonstrates the versatility of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. These compounds are synthesized from chiral iminium ions and cyclopentadiene, showcasing the potential for creating diverse stereoisomers with significant yields and diastereomeric excess. This method opens new avenues for synthesizing complex amino acid derivatives with high stereocontrol (Waldmann & Braun, 1991).

properties

IUPAC Name

methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLFPUHRECDFQV-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride

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